molecular formula C9H8F2N2 B3231773 4,6-Difluoro-1,3-dimethyl-1H-indazole CAS No. 1329167-03-4

4,6-Difluoro-1,3-dimethyl-1H-indazole

Cat. No. B3231773
CAS RN: 1329167-03-4
M. Wt: 182.17 g/mol
InChI Key: DTFZBKPJMZIJQI-UHFFFAOYSA-N
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Description

  • Safety Information : It is classified as a warning substance with hazard statements related to ingestion, skin and eye irritation, and respiratory effects .

Synthesis Analysis

  • Transition Metal Catalyzed Reactions : These have been employed to achieve good yields in the synthesis of 1H- and 2H-indazoles. For instance, copper-catalyzed N–N bond formation using oxygen as the terminal oxidant has been successful .
  • Solvent-Free Conditions : Some methods avoid the use of catalysts and solvents, such as the reaction of 2-azidobenzaldehydes and amines to form 2H-indazoles via consecutive C–N and N–N bond formation .

Molecular Structure Analysis

  • Geometry and Electrostatic Properties : Quantum theory and density functional methods have been used to study its geometry and electrostatic properties .

Chemical Reactions Analysis

  • Other Synthetic Approaches : These include cyclization reactions, metal-free reactions, and selective activation of functional groups .

Physical and Chemical Properties

  • Spectroscopic Properties : The compound can be characterized using techniques such as 1H-NMR, 13C-NMR, and 19F-NMR spectroscopy .

Safety and Hazards

  • Specific hazard statements include potential skin, eye, and respiratory irritation .

properties

IUPAC Name

4,6-difluoro-1,3-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2/c1-5-9-7(11)3-6(10)4-8(9)13(2)12-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFZBKPJMZIJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287547
Record name 4,6-Difluoro-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Difluoro-1,3-dimethyl-1H-indazole

CAS RN

1329167-03-4
Record name 4,6-Difluoro-1,3-dimethyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1329167-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Difluoro-1,3-dimethyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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